molecular formula C10H14N2O3S2 B3829079 N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B3829079
M. Wt: 274.4 g/mol
InChI Key: OCUPRTIUSGTJNL-UHFFFAOYSA-N
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Description

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a bicyclic sulfonamide derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) group and a prop-2-en-1-yl (allyl) substituent at position 2. The (2Z)-configuration of the ylidene moiety is critical for its stereochemical stability and reactivity.

Properties

IUPAC Name

N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-3-4-12-8-5-17(14,15)6-9(8)16-10(12)11-7(2)13/h3,8-9H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUPRTIUSGTJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thioamide precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.

Scientific Research Applications

N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous thiadiazole and thiazole derivatives, focusing on structural features, synthesis, physicochemical properties, and biological relevance.

Structural Analogues

a. N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO)
  • Structure: A monocyclic 1,3,4-thiadiazole with a 5-sulfo group and a methyl substituent at position 3.
  • Key Differences: Lacks the fused tetrahydrothieno[3,4-d]thiazole system and the allyl group.
  • Reactivity : MSO is a chemically unstable sulfenic acid auto-oxidation product, forming a futile metabolic cycle with glutathione conjugates . In contrast, the target compound’s fused bicyclic system and sulfone group enhance stability under physiological conditions.
b. N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Structure : Shares the same bicyclic sulfone core but substitutes the allyl group with a 3,4-dimethoxyphenyl moiety.
c. 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Structure : Features a 2-methoxyphenyl group at position 3 and a 2-methoxyacetamide side chain.
  • Functional Groups : The electron-donating methoxy groups may reduce electrophilicity compared to the allyl substituent, altering metabolic pathways and solubility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound C₁₀H₁₂N₂O₃S₂ 296.34 Not reported IR: 1671 (C=O), 1303 (C–N); NMR: δ 5.38 (–CH₂)
MSO C₅H₇N₃O₃S₂ 221.26 Not reported IR: 1676 (C=O), 1535 (–NO₂); NMR: δ 8.61 (Ar–H)
3,4-Dimethoxyphenyl Derivative C₁₅H₁₈N₂O₅S₂ 370.44 Not reported IR: 1719 (C=O); NMR: δ 7.41 (Ar–H)
2-Methoxyphenyl Derivative C₁₆H₁₈N₂O₅S₂ 386.45 Not reported IR: 2220 (CN); NMR: δ 6.67 (Ar–H)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

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